
Diphenylmethanethiol acetate
Descripción general
Descripción
Diphenylmethanethiol acetate, also known as DPM, is an organic compound that belongs to the family of thioacetates. It is a white to yellow powder or crystal and is known to exhibit favorable solubility in polar solvents such as water and ethanol. DPM contains a distinct thiocarbonyl group, which makes it an attractive compound for various industrial and research applications.
Molecular Structure Analysis
The molecular formula of Diphenylmethanethiol acetate is C15H14OS . Its molecular weight is 242.34 . The linear formula is (C6H5)2CHSCOCH3 .Physical And Chemical Properties Analysis
Diphenylmethanethiol acetate has a density of 1.134g/cm3 . Its melting point is 56-59 °C (lit.) , and it has a boiling point of 348ºC at 760 mmHg . The flash point is 147.6ºC .Aplicaciones Científicas De Investigación
- Antimicrobial Properties Recent studies have highlighted DPM’s potential as an antimicrobial agent. It has been investigated for its ability to inhibit the growth of bacteria and fungi. Researchers explore its application in animal feed to promote healthier livestock and prevent infections.
- Cancer Research DPM shows promise in cancer treatment. Its unique chemical structure makes it an attractive candidate for targeting specific cancer cells. Scientists investigate its effects on tumor growth, apoptosis, and metastasis. Further research aims to optimize its therapeutic potential.
- DPM’s properties make it valuable in materials science. Researchers study its use as a precursor for organic synthesis, including the creation of novel polymers, coatings, and functional materials. Its reactivity and stability contribute to its versatility .
- DPM serves as a building block in organic chemistry. Chemists utilize it to synthesize complex molecules, such as pharmaceutical intermediates or natural products. Its thiol group enables diverse functionalization reactions .
- DPM derivatives exhibit interesting photoluminescent properties. Scientists explore their application in optoelectronic devices, sensors, and imaging agents. These materials could enhance fluorescence-based assays and diagnostics .
Materials Science
Organic Synthesis
Photoluminescent Materials
Metal Chelation
Safety And Hazards
Propiedades
IUPAC Name |
acetic acid;diphenylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBXJQNEUMMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703314 | |
| Record name | Acetic acid--diphenylmethanethiol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethanethiol acetate | |
CAS RN |
53392-47-5 | |
| Record name | Acetic acid--diphenylmethanethiol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



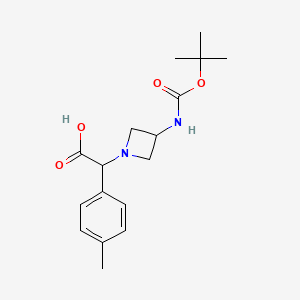

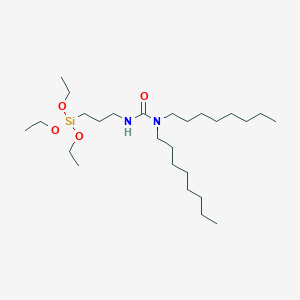
![3-[2-(Dipropylamino)ethyl]phenol--hydrogen chloride (1/1)](/img/structure/B1504898.png)



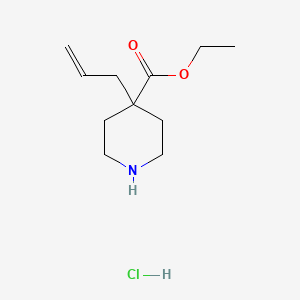
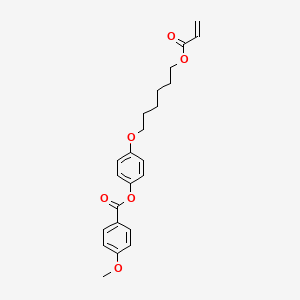
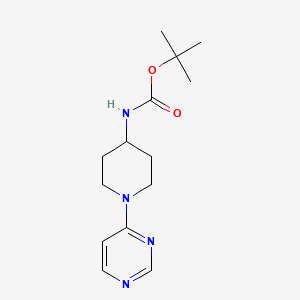

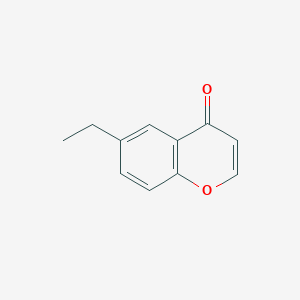
![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)
